Ethyl 2-amino-2-(pyridin-2-yl)acetate
Overview
Description
Ethyl 2-amino-2-(pyridin-2-yl)acetate is a compound that is part of a broader class of pyridine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring, which is a basic nitrogen-containing heterocycle, and an ethyl acetate moiety, which is a common ester group in organic chemistry.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives were synthesized using 2-ethylpyridine through reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . Another study reported the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, indicating the versatility of reactions involving 2-aminopyridine . These methods demonstrate the reactivity of pyridine derivatives and their potential for creating a wide range of compounds with varying properties.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been characterized using techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, was confirmed by X-ray diffraction, which revealed intermolecular hydrogen bond interactions and supramolecular architecture . Similarly, a chiral complex of a pyridine derivative with nickel(II) acetate was characterized, showing a distorted octahedral geometry around the nickel atom . These studies highlight the importance of structural analysis in understanding the properties and potential applications of pyridine derivatives.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, as evidenced by the synthesis of different compounds. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . Additionally, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates was explored, resulting in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These reactions demonstrate the chemical versatility of pyridine derivatives and their potential for creating a wide array of functionalized molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group in ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate contributes to its molecular surface interactions, as shown by Hirshfeld surface analysis and DFT calculations . The study of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives revealed their potential to facilitate memory in mice, suggesting biological activity that could be related to their chemical structure . These findings underscore the significance of understanding the physical and chemical properties of pyridine derivatives for their application in various domains.
Scientific Research Applications
Reactivity and Synthesis of Derivatives
Reactivity with Aryl Glyoxals or Aryl Aldehydes : Ethyl 2-amino-2-(pyridin-2-yl)acetate exhibits distinct reactivity patterns when combined with aryl glyoxals or aryl aldehydes. In the presence of aryl glyoxals, ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates are synthesized, while the presence of aryl aldehydes leads to the formation of ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).
Synthesis of Thieno[2,3-b]pyridine Derivatives : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates have been synthesized from ethyl 2-((3,4-dicyanopyridin-2-yl)thio)acetates, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential photophysical properties (Ershov et al., 2019).
Multi-component Tether Catalysis : A novel synthesis method for 4-(pyridin-2-ylmethyl)-2-aminopyrroles uses ethyl 2-(pyridin-2-yl)acetates in a multi-component tether catalysis. This method facilitates the introduction of the pyridin-2-ylmethyl group in heterocycles like pyrroles, pyridines, and quinolones (Li et al., 2019).
Pharmaceutical Applications
Memory Enhancement in Mice : Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetates have been synthesized and studied for their effects on memory in mice. Compounds such as 2-dimethylamino ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate hydrochloride demonstrated significant improvement in memory facilitation in mice, suggesting potential pharmaceutical applications (Li Ming-zhu, 2010, 2012, 2007).
Learning and Memory Facilitation : Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have been shown to facilitate learning and memory in mice, indicating their potential as cognitive enhancers or treatments for memory-related disorders (Li Ming-zhu, 2012).
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis : Ethyl 2-amino-2-(pyridin-2-yl)acetate is a versatile reactant for synthesizing a wide array of heterocyclic compounds, including selenolo[2,3-b]pyridine derivatives, thiazolopyridines, and oxadiazolyl acetates. These compounds have been investigated for their potential antioxidant activity and other pharmacological properties (Zaki et al., 2017; Mohamed, 2021; Janda, 2001).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
ethyl 2-amino-2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPNWOYOBQMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404367 | |
Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
CAS RN |
55243-15-7 | |
Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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